molecular formula C18H13F3N2O3S B2472234 N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034254-56-1

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2472234
CAS No.: 2034254-56-1
M. Wt: 394.37
InChI Key: JXOOJHRDXKBALE-UHFFFAOYSA-N
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Description

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a unique combination of thiophene, furan, and trifluoromethylphenyl groups

Scientific Research Applications

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene-furan derivative and a trifluoromethylphenyl amine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Additionally, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furfuryl alcohol, which are used in the synthesis of pharmaceuticals and polymers.

    Trifluoromethylphenyl Derivatives: Compounds such as fluoxetine and celecoxib, which are used as antidepressants and anti-inflammatory drugs, respectively.

Uniqueness

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its combination of thiophene, furan, and trifluoromethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3S/c19-18(20,21)12-2-1-3-13(8-12)23-17(25)16(24)22-9-14-4-5-15(26-14)11-6-7-27-10-11/h1-8,10H,9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOOJHRDXKBALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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